molecular formula C8H14O B7770689 6-Methyl-5-hepten-2-one CAS No. 409-02-9

6-Methyl-5-hepten-2-one

Cat. No. B7770689
M. Wt: 126.20 g/mol
InChI Key: UHEPJGULSIKKTP-UHFFFAOYSA-N
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Patent
US04310705

Procedure details

A mixture of 637 g of linalool (91% pure), 36 g of methyl acetoacetate, 6 g of 3-methyl-but-1-en-3-ol and 8.6 g of aluminum isopropylate was heated to 165° C. in the apparatus described in Example 12, and 642 g of methyl acetoacetate and 211 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 10 hours whilst maintaining a reaction temperature of 165° C., the temperature at the 2nd theoretical plate being kept at about 100° C. After a further 4 hours' reaction time at 165° C., the mixture was worked up by distillation. 681 g of geranylacetone, 212 g of 2-methyl-hept-2-en-6-one and 37 g of unconverted 3-methyl-but-1-en-3-ol were obtained. The selectivities achieved are accordingly as follows: 87% based on 3-methyl-but-1-en-3-ol, 94%, based on linalool, and 88%, based on methyl acetoacetate.
Quantity
637 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
aluminum isopropylate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
642 g
Type
reactant
Reaction Step Two
Quantity
211 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4].C(OC)(=O)[CH2:13][C:14]([CH3:16])=[O:15].[CH3:20][C:21]([OH:25])([CH3:24])[CH:22]=[CH2:23].CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]>>[CH2:1]([CH2:13][C:14](=[O:15])[CH3:16])/[CH:2]=[C:3](/[CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])\[CH3:5].[CH3:10][C:9](=[CH:8][CH2:7][CH2:6][C:3](=[O:4])[CH3:2])[CH3:11].[CH3:20][C:21]([OH:25])([CH3:24])[CH:22]=[CH2:23] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
637 g
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Name
Quantity
36 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
6 g
Type
reactant
Smiles
CC(C=C)(C)O
Name
aluminum isopropylate
Quantity
8.6 g
Type
reactant
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Step Two
Name
Quantity
642 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
211 g
Type
reactant
Smiles
CC(C=C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise in the course of 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining a reaction temperature of 165° C.
CUSTOM
Type
CUSTOM
Details
being kept at about 100° C
CUSTOM
Type
CUSTOM
Details
After a further 4 hours' reaction time at 165° C.
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 681 g
Name
Type
product
Smiles
CC(C)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 212 g
Name
Type
product
Smiles
CC(C=C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04310705

Procedure details

A mixture of 637 g of linalool (91% pure), 36 g of methyl acetoacetate, 6 g of 3-methyl-but-1-en-3-ol and 8.6 g of aluminum isopropylate was heated to 165° C. in the apparatus described in Example 12, and 642 g of methyl acetoacetate and 211 g of 3-methyl-but-1-en-3-ol were added dropwise in the course of 10 hours whilst maintaining a reaction temperature of 165° C., the temperature at the 2nd theoretical plate being kept at about 100° C. After a further 4 hours' reaction time at 165° C., the mixture was worked up by distillation. 681 g of geranylacetone, 212 g of 2-methyl-hept-2-en-6-one and 37 g of unconverted 3-methyl-but-1-en-3-ol were obtained. The selectivities achieved are accordingly as follows: 87% based on 3-methyl-but-1-en-3-ol, 94%, based on linalool, and 88%, based on methyl acetoacetate.
Quantity
637 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Name
aluminum isopropylate
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
642 g
Type
reactant
Reaction Step Two
Quantity
211 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]([CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])([CH3:5])[OH:4].C(OC)(=O)[CH2:13][C:14]([CH3:16])=[O:15].[CH3:20][C:21]([OH:25])([CH3:24])[CH:22]=[CH2:23].CC([O-])C.CC([O-])C.CC([O-])C.[Al+3]>>[CH2:1]([CH2:13][C:14](=[O:15])[CH3:16])/[CH:2]=[C:3](/[CH2:6][CH2:7][CH:8]=[C:9]([CH3:11])[CH3:10])\[CH3:5].[CH3:10][C:9](=[CH:8][CH2:7][CH2:6][C:3](=[O:4])[CH3:2])[CH3:11].[CH3:20][C:21]([OH:25])([CH3:24])[CH:22]=[CH2:23] |f:3.4.5.6|

Inputs

Step One
Name
Quantity
637 g
Type
reactant
Smiles
C=CC(O)(C)CCC=C(C)C
Name
Quantity
36 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
6 g
Type
reactant
Smiles
CC(C=C)(C)O
Name
aluminum isopropylate
Quantity
8.6 g
Type
reactant
Smiles
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]
Step Two
Name
Quantity
642 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Step Three
Name
Quantity
211 g
Type
reactant
Smiles
CC(C=C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise in the course of 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining a reaction temperature of 165° C.
CUSTOM
Type
CUSTOM
Details
being kept at about 100° C
CUSTOM
Type
CUSTOM
Details
After a further 4 hours' reaction time at 165° C.
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the mixture was worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 681 g
Name
Type
product
Smiles
CC(C)=CCCC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 212 g
Name
Type
product
Smiles
CC(C=C)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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